N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17F3N2O3S and its molecular weight is 398.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide derivatives have been synthesized and characterized, revealing potential applications in various fields, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibit significant biological activities without causing tissue damage in liver, kidney, colon, and brain, highlighting their therapeutic potential (Ş. Küçükgüzel et al., 2013).
Endothelin Antagonism
The biphenylsulfonamide series, including this compound analogs, have been identified as novel endothelin-A (ETA) selective antagonists. Through structural modifications, these compounds have shown improved binding and functional activity against endothelin receptors, offering insights into the development of treatments for cardiovascular diseases (N. Murugesan et al., 1998).
Photodynamic Therapy Applications
Derivatives of this compound have been explored for their photodynamic therapy (PDT) applications. High singlet oxygen quantum yields and appropriate photodegradation quantum yields make these compounds promising candidates as Type II photosensitizers for cancer treatment in PDT (M. Pişkin et al., 2020).
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of this compound derivatives against a range of bacteria and fungi. These findings underline the role of these compounds in developing new antimicrobial agents (S. Y. Hassan, 2013).
Carbonic Anhydrase Inhibition
N-substituted benzenesulfonamides, including this compound, have been studied as carbonic anhydrase inhibitors (CAIs). These investigations have revealed significant insights into their inhibition mechanism, contributing to the understanding of CAIs in treating conditions like glaucoma and edema (A. Di Fiore et al., 2011).
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c1-23-9-8-12-10-13(2-7-16(12)23)17(24)11-22-27(25,26)15-5-3-14(4-6-15)18(19,20)21/h2-10,17,22,24H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTWJDDYPGKRRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.